Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate is a synthetic organic compound with the molecular formula C20H22BrNO4 and a molecular weight of 420.307 g/mol It is characterized by the presence of a bromophenoxy group, an acetylamino group, and a benzoate ester
Vorbereitungsmethoden
The synthesis of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-bromophenoxyacetic acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.
Amidation: The 4-bromophenoxyacetyl chloride is reacted with 4-aminobenzoic acid to form 4-{[(4-bromophenoxy)acetyl]amino}benzoic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to scale up the process.
Analyse Chemischer Reaktionen
Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the acetylamino group to an amine group, altering the compound’s properties.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It may be used in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:
- Propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
- Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Isobutyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the benzoate ester. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C20H22BrNO4 |
---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
pentyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H22BrNO4/c1-2-3-4-13-25-20(24)15-5-9-17(10-6-15)22-19(23)14-26-18-11-7-16(21)8-12-18/h5-12H,2-4,13-14H2,1H3,(H,22,23) |
InChI-Schlüssel |
JZHWPGFGQMEDLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.